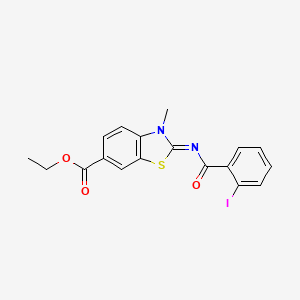

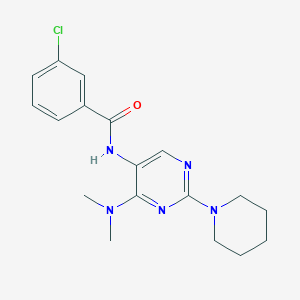

Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate is a chemical compound with the CAS Number: 924868-95-1 . It has a molecular weight of 236.29 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2S/c1-3-15-10(14)7-4-5-8-9(6-7)16-11(12)13(8)2/h4-6,12H,3H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The melting point of this compound is between 273 - 274 degrees Celsius .Scientific Research Applications

Green Chemistry Synthesis

Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate: is a compound that can be utilized in the synthesis of benzothiazole derivatives. These derivatives are significant in green chemistry due to their potential for biological activity and pharmaceutical applications . The compound can be involved in condensation reactions with aldehydes, ketones, acids, or acyl chlorides, contributing to the development of environmentally friendly synthetic processes.

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives exhibit a wide range of biological activities. They are used as vulcanization accelerators, antioxidants, plant growth regulators, and enzyme inhibitors . The subject compound can serve as a precursor in the synthesis of molecules with anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory properties .

Imaging and Fluorescence

Benzothiazoles are known for their use in imaging reagents and fluorescence materials. The iodine moiety in Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate can enhance the compound’s utility in imaging applications due to its radiopaque properties, making it valuable for diagnostic imaging and research .

Electroluminescent Devices

The compound’s structure is conducive to electroluminescent device applications. Benzothiazoles are used in the manufacturing of devices that require light-emitting materials, and the specific compound could be investigated for its potential in this field .

Enzyme Inhibition

Benzothiazole derivatives act as inhibitors of several enzymes. The compound could be explored for its inhibitory effects on enzymes that are therapeutic targets for various diseases, including metabolic disorders and cancers .

Antimicrobial and Antiviral Agents

The structural features of benzothiazoles, including the presence of the iodine atom, contribute to their antimicrobial and antiviral properties. This compound could be synthesized into derivatives that serve as potent antimicrobial and antiviral agents .

Neuroprotective Agents

Benzothiazole derivatives have shown neuroprotective activities. The compound could be modified to enhance its neuroprotective properties, potentially leading to the development of treatments for neurodegenerative diseases .

Agricultural Chemistry

In agricultural chemistry, benzothiazole derivatives are used as plant growth regulators. The compound could be applied in the synthesis of new molecules that regulate plant growth and protect crops from diseases .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVQODHIEIJONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)

![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)

![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)

![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)

![5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2925232.png)

![1-(2-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2925233.png)

![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)